Kaolin

Filler Polymer Composites Optical Properties

Kaolin (CAS 95077-05-7) performance hinges on grade-specific physical parameters, not simple chemical identity. With BET surface area spanning 5–88 m²/g, brightness 80–93%, and mild pH 6–7, generic sourcing risks opacity loss, abrasive damage, or binder incompatibility. For high-opacity, low-abrasion coatings, specify engineered calcined-delaminated grades. For high-reactivity adsorption, verify soil-kaolin origin and BET. Do not substitute with talc or generic clay without confirming particle size distribution and surface chemistry. Precise specification avoids costly reformulation.

Molecular Formula H2Al2Si2O8 H2O
Al2H4O9Si2
Molecular Weight 258.16 g/mol
CAS No. 95077-05-7
Cat. No. B3344867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaolin
CAS95077-05-7
Molecular FormulaH2Al2Si2O8 H2O
Al2H4O9Si2
Molecular Weight258.16 g/mol
Structural Identifiers
SMILESO.O.O=[Al]O[Si](=O)O[Si](=O)O[Al]=O
InChIInChI=1S/2Al.O5Si2.2H2O.2O/c;;1-6(2)5-7(3)4;;;;/h;;;2*1H2;;/q2*+1;-2;;;;
InChIKeyNLYAJNPCOHFWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insoluble in water
Insoluble in ether
Insoluble in dilute acids and alkali hydroxides
Solubility in water: insoluble
Insoluble

Kaolin CAS 95077-05-7: Technical Baseline and Industrial Significance for Informed Procurement


Kaolin (CAS 95077-05-7), also known as china clay, is a naturally occurring hydrated aluminum silicate mineral primarily composed of the clay mineral kaolinite with the chemical formula Al₂Si₂O₅(OH)₄ . In its purified form, it appears as an odorless white to yellowish or grayish powder, characterized by a melting point range of 740–1785°C and a density of approximately 2.65 g/cm³ [1]. Kaolin is fundamentally defined by its unique layered aluminosilicate structure and is the most refractory of all clays, making it a critical industrial mineral for high-temperature applications . Unlike many other mineral fillers, its performance is not solely defined by its chemical composition but is highly dependent on its physical properties—specifically particle size distribution, morphology (platy vs. tubular), and degree of crystallinity—which directly govern its behavior in applications ranging from paper coating to polymer reinforcement [2].

Kaolin CAS 95077-05-7: Why Generic 'Kaolin' or Alternative Fillers Cannot Guarantee Equivalent Performance


Procuring a generic 'kaolin' or a seemingly similar alternative mineral (such as talc, calcium carbonate, or bentonite) without precise specification carries a high risk of performance failure, because 'kaolin' is not a single, uniform substance but a family of materials with properties that vary drastically based on geological origin and processing. BET surface area, for instance, can range more than tenfold from approximately 5 m²/g for highly crystalline reference clays to over 80 m²/g for certain soil kaolins [1], with values as high as 181 m²/g reported for specific deposits [2]. Similarly, brightness values can range from the low 80s to over 93%, and particle size distributions can vary from predominantly sub-2-micron to coarser grades . Even within the 'kaolin' family, substituting a hydrous grade with a calcined one can dramatically alter abrasiveness, while substituting a delaminated grade for a standard one can impact rheology. The following quantitative evidence demonstrates precisely where and why specific kaolin types exhibit measurable, functional advantages over their closest comparators, making generic substitution or class-level assumptions insufficient for informed scientific and industrial selection.

Quantifiable Performance Benchmarks: Verifiable Differentiation of Kaolin CAS 95077-05-7 Against Closest Analogs


Refractive Index and Filler Property Comparison: Kaolin vs. Talc, Bentonite, and Muscovite

Kaolin provides a distinct combination of refractive index and density compared to other common mineral fillers. Its refractive index of 1.6 is measurably higher than talc (1.58) and muscovite (1.59) [1]. This property is critical for achieving opacity and tint strength in coatings and polymer systems. Additionally, its density of 2600 kg/m³ is intermediate, being denser than bentonite (2450 kg/m³) but lighter than talc (2950 kg/m³) and muscovite (2900 kg/m³) [1]. The pH of a water extract from kaolin is in the mildly acidic to neutral range (5–8), which contrasts with the more basic talc (8–10) and the more acidic muscovite (3.6–4.3), influencing its compatibility in pH-sensitive formulations [1].

Filler Polymer Composites Optical Properties Physicochemical Characterization

Surface Area and Cation Exchange Capacity: Impact of Kaolin Geological Origin on Functional Performance

The functional surface area and reactivity of kaolin, as measured by BET surface area and Cation Exchange Capacity (CEC), are not intrinsic constants but are highly dependent on the material's geological origin and crystallinity. A comparative study of soil kaolins from Indonesia (formed from tuff), Western Australia, and high-crystallinity reference clays revealed a dramatic spread in these properties. Indonesian kaolins exhibited the highest N2-BET surface area range (59–88 m²/g) and mean CEC (9.4 meq/100g), while Western Australian kaolins showed intermediate values (44–56 m²/g and 5.0 meq/100g), and reference kaolins had the lowest (5–28 m²/g and 3.5 meq/100g) [1]. This more than tenfold difference in surface area and nearly threefold difference in CEC directly correlates with the material's structural order, as indicated by differences in coherently scattering domain (CSD) size (5–6 nm for Indonesian, 9.7–13.4 nm for Western Australian, and 15.6–27.8 nm for reference clays) [1].

Adsorption Catalysis Soil Chemistry Cation Exchange Capacity

Fractal Dimension (Ds) as a Predictive Metric for Kaolin Suitability in Papermaking

Beyond conventional metrics like BET surface area, the surface fractal dimension (Ds) of kaolin, calculated from N2-adsorption isotherms, provides a powerful tool for predicting its technical performance. A study of multiple kaolins found that Ds values range from 2.38 to 2.57 [1]. Crucially, the correlation matrix revealed that Ds is highly correlated with the structural order-disorder of kaolinite and moderately correlated with particle-size distribution and brightness [1]. Interestingly, no direct correlation was observed between Ds and BET surface area, indicating that Ds captures surface heterogeneity and scaling properties that BET does not [1]. This makes Ds a unique and easily calculated parameter for estimating a set of technical properties relevant to the kaolin's suitability in the paper industry, offering a more nuanced selection criterion than traditional physical measurements [1].

Paper Coatings Surface Characterization Brightness Particle Size Distribution

Processing-Dependent Performance: Quantifying the Trade-off Between Opacity and Abrasion in Hydrous vs. Calcined Kaolin

The processing method applied to raw kaolin (hydrous vs. calcined) creates a direct, quantifiable trade-off in performance that is critical for procurement. Calcined (anhydrous) kaolin is produced by heating hydrous kaolin, driving out structural water to create internal voids that serve as light-scattering sites, thereby imparting greater opacity to paper [1]. However, this process also renders the calcined material significantly more abrasive than its hydrous counterpart [1]. While the exact abrasive index is not provided, the patent literature explicitly states this as a 'serious disadvantage' of calcined kaolin, confirming a direct, functional difference between the two forms [1]. This inherent conflict forces a selection based on the specific application requirements: prioritizing optical performance (opacity) vs. minimizing equipment wear (abrasion).

Paper Fillers Opacifying Pigments Abrasion Cost-Benefit Analysis

Ultra-Fine Particle Size Kaolin for Premium TiO2 Extension in Paints

The selection of a specific, highly refined kaolin grade is quantifiably justified for premium applications like TiO₂ extension in high-gloss coatings. For instance, Thiele Kaolin's KAOPLATE™ 15 is characterized by a median particle size (D50) of just 0.2 microns and a GE Brightness of 90.0–92.0% . Its particle size distribution shows a minimum of 99% of particles finer than 2 microns . This is in contrast to a more standard filler grade like Thiele's EG-44, which has a minimum GE Brightness of only 81% and a minimum of 88% of particles finer than 2 microns . The ultra-fine particle size and high brightness of grades like KAOPLATE™ 15 are essential for achieving good tint strength, opacity, and high gloss in water-based paint systems where it can be used as part of a TiO₂ extender package to reduce formulation cost without sacrificing optical quality .

TiO2 Extension Paint Formulation Particle Size Gloss

Strategic Deployment of Kaolin CAS 95077-05-7: Evidence-Based Application Scenarios for R&D and Industrial Procurement


Scenario 1: High-Performance Paper Coatings Requiring Optimal Opacity and Gloss

When specifying kaolin for premium paper coating applications, the procurement strategy must prioritize the specific grade's particle size distribution, brightness, and structural properties over generic 'kaolin' sourcing. As demonstrated in Section 3, ultra-fine grades with ≥99% of particles finer than 2 microns and brightness exceeding 90% (e.g., KAOPLATE™ 15) are required to achieve the desired gloss and opacity . Furthermore, the fractal dimension (Ds) of the kaolin surface, which correlates with particle-size distribution and brightness, can serve as an advanced predictive metric for performance, allowing for differentiation between seemingly similar materials [1].

Scenario 2: Adsorption and Catalysis Applications with High Surface Area Demands

For R&D in adsorption or catalysis, the evidence from Section 3 clearly shows that the origin of the kaolin is paramount. Sourcing a 'soil kaolin' (e.g., from Indonesian deposits) will provide a BET surface area that is up to 17.6 times higher (up to 88 m²/g) and a CEC that is nearly triple (up to 9.4 meq/100g) compared to a highly crystalline 'reference kaolin' (as low as 5 m²/g and 3.5 meq/100g) [2]. Procurement must therefore specify and verify the BET surface area and geological origin to ensure the material has the requisite reactive surface area for the intended application.

Scenario 3: Mineral Filler Selection in pH-Sensitive Polymer or Coating Formulations

When formulating water-based coatings, adhesives, or sealants, the pH of the mineral filler is a critical process parameter. The evidence from Section 3 shows that kaolin, with its mildly acidic to neutral pH range (5–8), offers a distinct advantage over alternative fillers. For instance, talc is more basic (pH 8–10), while muscovite is more acidic (pH 3.6–4.3) [3]. This pH difference can impact the stability, rheology, and curing of a formulation. Procuring kaolin is therefore not just a cost decision but a functional one to maintain compatibility in systems that are incompatible with the more extreme pH values of common alternatives.

Scenario 4: Specialty Pigment Engineering for Low-Abrasion, High-Opacity Systems

As highlighted in Section 3, there is an inherent trade-off between the high opacity of calcined kaolin and its increased abrasiveness [4]. This scenario is for applications requiring both properties. A procurement specialist or R&D scientist should explore advanced engineered pigments, such as 'calcined delaminated kaolin,' which are described in patents as achieving a 'unique combination of high opacity, brightness and low gloss' while maintaining 'low abrasion' [5]. This evidence justifies a search for and specification of a non-standard, patented kaolin-based pigment to meet a challenging set of performance requirements that a conventional hydrous or calcined grade cannot satisfy simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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